2-[(3-Chlorophenyl)methyl]azepane
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Overview
Description
2-[(3-Chlorophenyl)methyl]azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorophenyl group attached to the azepane ring. Azepanes are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methyl]azepane typically involves the reaction of 3-chlorobenzyl chloride with azepane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl-substituted azepane.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]azepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound without the chlorophenyl group.
2-[(2-Chlorophenyl)methyl]azepane: A similar compound with the chlorine atom in a different position on the phenyl ring.
N-aryl azepanes: Compounds with various aryl groups attached to the nitrogen atom.
Uniqueness
2-[(3-Chlorophenyl)methyl]azepane is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other azepane derivatives, making it valuable for specific applications in research and industry.
Properties
CAS No. |
68841-15-6 |
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Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]azepane |
InChI |
InChI=1S/C13H18ClN/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-15-13/h4-6,9,13,15H,1-3,7-8,10H2 |
InChI Key |
XCYILRUWBQGYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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